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Compound of Interest

Compound Name:
(4-Chlorophenyl)

(diphenyl)methanol

CAS No.: 6922-89-0

Cat. No.: B3056124 Get Quote

Executive Summary
Product: (4-Chlorophenyl)(diphenyl)methanol (CAS: 119-56-2) Application: Chiral building

block, antihistamine intermediate (e.g., Cetirizine derivatives). Diagnostic Goal: Validation of

Grignard addition success (Carbonyl

Hydroxyl conversion) and confirmation of para-chlorine substitution.

Experimental Protocol: Sample Preparation &
Acquisition
Authoritative Note: Proper sample preparation is critical for resolving the fingerprint region

(600–1500 cm⁻¹) where the C-Cl and aromatic substitution patterns reside.

Method A: Attenuated Total Reflectance (ATR) (Recommended)

Workflow: Solid-state analysis.

Step 1: Place ~5 mg of crystalline solid on the Diamond/ZnSe crystal.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3056124?utm_src=pdf-interest
https://www.benchchem.com/product/b3056124?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3056124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 2: Apply high pressure using the anvil to ensure intimate contact (critical for minimizing

air gaps that cause baseline noise).

Step 3: Acquire 16–32 scans at 4 cm⁻¹ resolution.

Advantage: Rapid, non-destructive, no KBr moisture interference.

Method B: KBr Pellet (Alternative for weak signals)

Workflow: Grind 1–2 mg sample with 100 mg dry KBr. Press into a translucent pellet.

Caveat: KBr is hygroscopic; a broad water band at ~3400 cm⁻¹ may obscure the O-H stretch

of the product. Vacuum drying the KBr is mandatory.

Spectral Landscape: The "Performance" Profile
The FTIR spectrum of (4-Chlorophenyl)(diphenyl)methanol is defined by the loss of carbonyl

character and the emergence of hydroxyl and C-Cl functionalities.

Table 1: Diagnostic Absorption Bands
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Functional
Group

Wavenumber
(cm⁻¹)

Intensity
Vibrational
Mode

Diagnostic
Significance

Hydroxyl (O-H) 3200–3550 Broad/Med O-H Stretch

Primary

Indicator.

Confirms

successful

nucleophilic

addition to the

ketone.

Broadness

indicates H-

bonding.

Aromatic C-H 3030–3080 Weak C-H Stretch (sp²)

Differentiates

from aliphatic

contaminants

(which appear

<3000 cm⁻¹).

Aromatic Ring 1580–1600 Medium
C=C Ring

Stretch

Characteristic

"breathing"

modes of the

three phenyl

rings.

Tertiary Alcohol 1150–1170 Strong C-O Stretch

Confirms the

tertiary nature of

the alcohol

center.

Aryl Chloride 1085–1100 Strong C-Cl Stretch

Specificity

Marker.

Distinguishes

this compound

from

unsubstituted

Triphenylmethan

ol.
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Monosubstituted
690–710 & 730–

770
Strong C-H OOP Bend

Indicates the two

unsubstituted

phenyl rings.

Para-substituted 810–840 Strong C-H OOP Bend

Fingerprint

Marker. Specific

to the 4-

chlorophenyl ring

(2 adjacent H

atoms).

Note on C-Cl Stretch: The Aryl-Cl stretch often couples with ring vibrations, appearing as a

strong band in the 1000–1100 cm⁻¹ region. It is a key differentiator from non-halogenated

analogs.

Comparative Analysis: Product vs. Alternatives
This section objectively compares the target product against its Precursor (to determine

reaction completion) and its Structural Analog (to determine chemical identity).

Comparison A: Target vs. Precursor (4-Chlorobenzophenone)
Goal: Did the reaction work?
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Feature
(4-Chlorophenyl)
(diphenyl)methanol
(Product)

4-
Chlorobenzopheno
ne (Precursor)

Analytical Logic

Region 1 (3200-3600)
Broad Band Present

(O-H)
Absent

Appearance of O-H

confirms nucleophilic

attack.

Region 2 (1650-1670) Absent
Strong, Sharp Band

(C=O)

Disappearance of the

ketone C=O stretch is

the primary metric for

reaction completion.

Region 3 (Fingerprint)
C-O stretch (~1160

cm⁻¹)
No C-O stretch

Confirmation of

alcohol formation.

Comparison B: Target vs. Analog (Triphenylmethanol)
Goal: Is the Chlorine atom present?

Feature
(4-Chlorophenyl)
(diphenyl)methanol

Triphenylmethanol
(Analog)

Analytical Logic

C-Cl Stretch Present (~1090 cm⁻¹) Absent

The analog lacks the

C-Cl bond, resulting in

a cleaner region

around 1090 cm⁻¹.

OOP Bending

Mixed Pattern:

690/750 (Mono) + 820

(Para)

Mono Pattern Only:

690 & 750 cm⁻¹

The presence of the

~820 cm⁻¹ band

confirms the para-

substituted ring.

Triphenylmethanol

only shows

monosubstituted

bands.

Visualizations
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Figure 1: Characterization Logic Tree
Caption: Decision logic for validating (4-Chlorophenyl)(diphenyl)methanol identity via FTIR.
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Figure 2: Experimental Workflow
Caption: Step-by-step protocol for synthesis monitoring and final characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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